Cas no 37271-16-2 (Sennoside C)

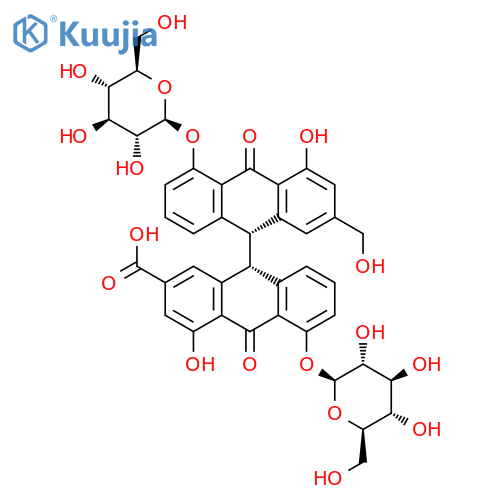

Sennoside C structure

Sennoside C 化学的及び物理的性質

名前と識別子

-

- Sennoside C

- [9,9'-Bianthracene]-2-carboxylicacid, 5,5'-bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-,(9R,9'R)-rel-

- Sennosid C

- Sennoside-C

- CID 138454318

- Q-100439

- (9,9'-BIANTHRACENE)-2-CARBOXYLIC ACID, 5,5'-BIS(.BETA.-D-GLUCOPYRANOSYLOXY)-9,9',10,10'-TETRAHYDRO-4,4'-DIHYDROXY-2'-(HYDROXYMETHYL)-10,10'-DIOXO-, (9R,9'R)-REL-

- (9,9'-Bianthracene)-2-carboxylic acid, 5,5'-bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-, (R*,R*)-

- 26403-11-2

- UNII-UQ166P8802

- SENNOSIDE C (CONSTITUENT OF SENNA LEAF AND PODS) [DSC]

- 37271-16-2

- (9R)-4-hydroxy-9-[(9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

- C16797

- Q27149784

- UQ166P8802

- AKOS025287037

- CHEBI:80734

- AC-6077

- AKOS025402189

- CS-0018292

- MS-31570

- [9,9'-Bianthracene]-2-carboxylic acid,5,5'-bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-, (9R,9'R)-rel-

- Sennoside-D

- 4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

- AC-6078

- HY-N1972

- (9R)-4-hydroxy-9-((9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-9H-anthracen-9-yl)-10-oxo-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-9H-anthracene-2-carboxylic acid

- rel-(9R,9'R)-5,5'-Bis(ss-D-Glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo[9,9'-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5'-bis(ss-D-Glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-[9,9'-bianthracene]-2-carboxylic Acid

- (9,9'-BIANTHRACENE)-2-CARBOXYLIC ACID, 5,5'-BIS(BETA-D-GLUCOPYRANOSYLOXY)-9,9',10,10'-TETRAHYDRO-4,4'-DIHYDROXY-2'-(HYDROXYMETHYL)-10,10'-DIOXO-, (9R,9'R)-REL-

- DA-57798

- SENNOSIDE C (CONSTITUENT OF SENNA LEAF AND PODS)

-

- MDL: MFCD10566624

- インチ: 1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26?,27-,32-,33-,36+,37+,38-,39-,41?,42-/m1/s1

- InChIKey: ZFWOUNNKSHIAFK-HYEMBXARSA-N

- ほほえんだ: O(C1=C([H])C([H])=C([H])C2=C1C(C1C(=C([H])C(C([H])([H])O[H])=C([H])C=1C2([H])[C@@]1([H])C2C([H])=C(C(=O)O[H])C([H])=C(C=2C(C2C(=C([H])C([H])=C([H])C1=2)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O)O[H])O[H])=O)C1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 848.216379g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 12

- 水素結合受容体数: 19

- 回転可能化学結合数: 9

- どういたいしつりょう: 848.216379g/mol

- 単一同位体質量: 848.216379g/mol

- 水素結合トポロジー分子極性表面積: 331Ų

- 重原子数: 61

- 複雑さ: 1580

- 同位体原子数: 0

- 原子立体中心数の決定: 12

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 848.8

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.71

- ゆうかいてん: No data available

- ふってん: 1130.3±65.0℃ at 760 mmHg

- フラッシュポイント: 華氏温度:651.2°f< br / >摂氏度:344°C< br / >

- 屈折率: 1.757

- PSA: 330.89000

- LogP: -1.30150

Sennoside C セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:2-8°C

Sennoside C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0967-10 mg |

Sennoside C |

37271-16-2 | 10mg |

¥11520.00 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S38721-10mg |

Sennoside C |

37271-16-2 | 10mg |

¥4498.0 | 2021-09-07 | ||

| Biosynth | MS74107-25 mg |

Sennoside C |

37271-16-2 | 25mg |

$1,674.75 | 2023-01-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S38720-20mg |

Sennoside C |

37271-16-2 | 20mg |

¥8038.0 | 2021-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0967-100 mg |

Sennoside C |

37271-16-2 | 100MG |

¥44970.00 | 2022-04-26 | ||

| ChemScence | CS-0018292-1mg |

Sennoside C |

37271-16-2 | 98.46% | 1mg |

$286.0 | 2022-04-27 | |

| TRC | S258815-25mg |

Sennoside C |

37271-16-2 | 25mg |

$2612.00 | 2023-05-17 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0967-50 mg |

Sennoside C |

37271-16-2 | 50mg |

¥29980.00 | 2022-04-26 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20382-1mg |

Sennoside C |

37271-16-2 | ,HPLC≥98% | 1mg |

¥1000.00 | 2021-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S38720-100mg |

Sennoside C |

37271-16-2 | 100mg |

¥26618.0 | 2021-09-07 |

Sennoside C サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:37271-16-2)Sennoside C

注文番号:A1202894

在庫ステータス:in Stock/in Stock/in Stock

はかる:10mg/1ml/5mg

清らかである:99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 02:49

価格 ($):357.0/323.0/602.0

Sennoside C 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:37271-16-2)Sennoside C

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:37271-16-2)Sennoside C

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ